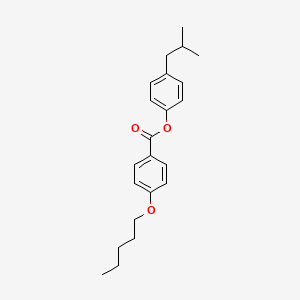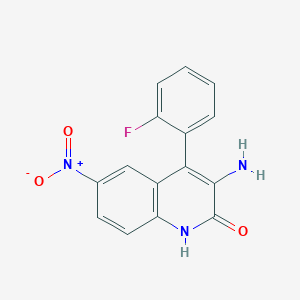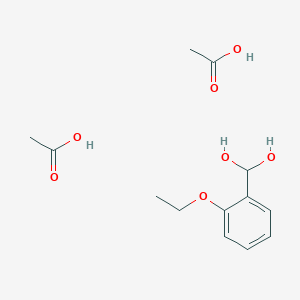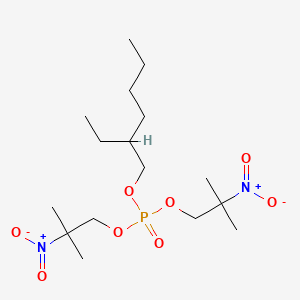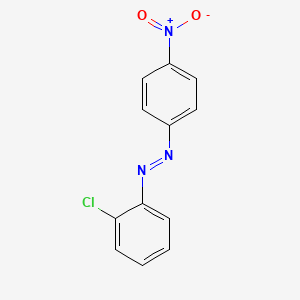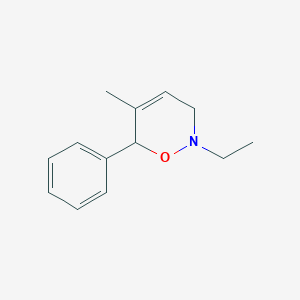
2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine is a heterocyclic compound that belongs to the class of oxazines Oxazines are six-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes ethyl, methyl, and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an appropriate aldehyde with an amine in the presence of an oxidizing agent can lead to the formation of the oxazine ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted oxazine derivatives.
Applications De Recherche Scientifique
2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline: This compound shares some structural similarities but differs in the presence of a pyrroline ring instead of an oxazine ring.
Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate: Another similar compound with a pyran ring structure.
Uniqueness
2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine is unique due to its specific combination of substituents and the presence of an oxazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
63882-41-7 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-ethyl-5-methyl-6-phenyl-3,6-dihydrooxazine |
InChI |
InChI=1S/C13H17NO/c1-3-14-10-9-11(2)13(15-14)12-7-5-4-6-8-12/h4-9,13H,3,10H2,1-2H3 |
Clé InChI |
BGSPNGKWJFARJJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC=C(C(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


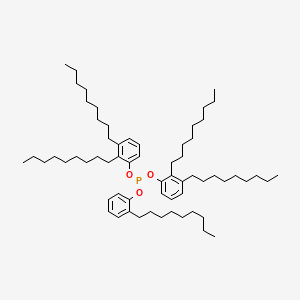
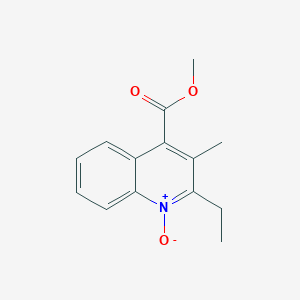

![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
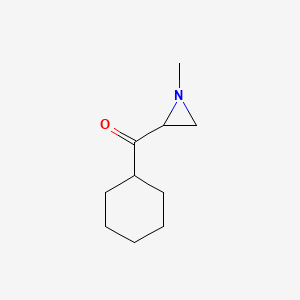
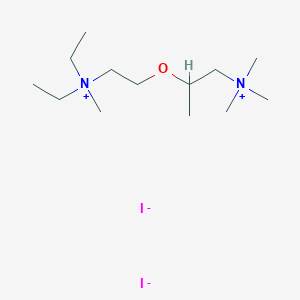
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
